Cas no 719-82-4 (2-(4-Fluorophenyl)-2-phenylacetonitrile)

2-(4-Fluorophenyl)-2-phenylacetonitrile is a fluorinated aromatic nitrile compound with applications in pharmaceutical and organic synthesis. Its structure, featuring both phenyl and fluorophenyl groups, makes it a versatile intermediate for constructing complex molecules, particularly in medicinal chemistry. The fluorine substitution enhances electron-withdrawing properties, improving reactivity in nucleophilic substitution and cross-coupling reactions. This compound is valued for its stability, high purity, and compatibility with diverse synthetic routes, including cyanation and arylations. Its well-defined molecular framework supports precise modifications, making it useful in developing bioactive compounds or advanced materials. Proper handling under controlled conditions is recommended due to its nitrile functional group.
2-(4-Fluorophenyl)-2-phenylacetonitrile structure
719-82-4 structure
Product Name:2-(4-Fluorophenyl)-2-phenylacetonitrile
CAS No:719-82-4
MF:C14H10FN
MW:211.234306812286
MDL:MFCD00019794
CID:578515
PubChem ID:229820
Update Time:2025-05-21

2-(4-Fluorophenyl)-2-phenylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetonitrile,4-fluoro-a-phenyl-
    • 2-(4-FLUOROPHENYL)-2-PHENYL ACETONITRILE
    • 2-(4-fluorophenyl)-2-phenyl-acetonitrile
    • SCHEMBL5052368
    • CS-0200007
    • NSC23818
    • DTXSID90282010
    • AR3584
    • LRNPWSOSXVCRKG-UHFFFAOYSA-N
    • 719-82-4
    • A914431
    • 2-(4-fluorophenyl)-2-phenylacetonitrile
    • NSC-23818
    • AKOS025404263
    • 2-(4-Fluorophenyl)-2-phenylacetonitrile
    • MDL: MFCD00019794
    • Inchi: 1S/C14H10FN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h1-9,14H
    • InChI Key: LRNPWSOSXVCRKG-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(C#N)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 211.0798
  • Monoisotopic Mass: 211.079727485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • PSA: 23.79

2-(4-Fluorophenyl)-2-phenylacetonitrile Security Information

2-(4-Fluorophenyl)-2-phenylacetonitrile Pricemore >>

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Additional information on 2-(4-Fluorophenyl)-2-phenylacetonitrile

2-(4-Fluorophenyl)-2-phenylacetonitrile (CAS 719-82-4): A Versatile Chemical Intermediate for Pharmaceutical and Material Science Applications

2-(4-Fluorophenyl)-2-phenylacetonitrile (CAS 719-82-4) is a specialized organic compound that has gained significant attention in recent years due to its unique structural properties and wide-ranging applications. This fluorinated aromatic nitrile compound serves as a crucial building block in pharmaceutical synthesis and advanced material development. With the growing demand for fluorinated pharmaceutical intermediates, this compound has become increasingly important in drug discovery and development processes.

The molecular structure of 2-(4-fluorophenyl)-2-phenylacetonitrile features both phenyl and fluorophenyl groups attached to a central acetonitrile moiety, creating a versatile scaffold for further chemical modifications. This structural characteristic makes it particularly valuable for creating drug-like molecules with improved pharmacokinetic properties. Recent studies in medicinal chemistry have highlighted the importance of such fluorinated compounds in developing new therapeutic agents with enhanced bioavailability and metabolic stability.

In the pharmaceutical industry, CAS 719-82-4 is primarily utilized as a precursor for the synthesis of various biologically active compounds. Its applications extend to the development of potential CNS-active drugs, where the fluorine substitution plays a critical role in modulating drug-receptor interactions. The compound's ability to serve as a key intermediate in asymmetric synthesis has made it particularly valuable for creating chiral pharmaceutical ingredients, addressing one of the most pressing challenges in modern drug development.

Beyond pharmaceutical applications, 2-(4-fluorophenyl)-2-phenylacetonitrile finds use in material science as a building block for advanced organic materials. Researchers have explored its potential in creating novel liquid crystal compounds and organic electronic materials, where the fluorine substitution can significantly influence material properties such as dielectric constant and thermal stability. The compound's unique electronic characteristics make it particularly interesting for applications in organic photovoltaics and OLED technologies.

The synthesis of 2-(4-fluorophenyl)-2-phenylacetonitrile typically involves aryl substitution reactions followed by nitrile formation, with careful control of reaction conditions to ensure high purity and yield. Modern synthetic approaches have focused on developing more environmentally friendly processes for its production, addressing growing concerns about sustainable chemistry practices in the chemical industry. These advancements have made the compound more accessible to researchers and industrial users alike.

Quality control for CAS 719-82-4 involves rigorous analytical techniques including HPLC analysis, NMR spectroscopy, and mass spectrometry to ensure product consistency and purity. The compound typically appears as a white to off-white crystalline powder with high chemical stability under proper storage conditions. Manufacturers and suppliers provide detailed technical specifications and safety data sheets to guide proper handling and usage.

The market for fluorinated pharmaceutical intermediates like 2-(4-fluorophenyl)-2-phenylacetonitrile has seen steady growth, driven by increasing demand for fluorine-containing drugs and specialty chemicals. Industry reports indicate that fluorinated compounds account for a significant portion of newly approved pharmaceuticals, underscoring the importance of intermediates like CAS 719-82-4. This trend is expected to continue as researchers discover new applications for fluorinated compounds in medicine and materials science.

Recent scientific literature has highlighted several innovative applications of 2-(4-fluorophenyl)-2-phenylacetonitrile derivatives. These include potential uses in targeted drug delivery systems and as components in molecular recognition systems. The compound's versatility has also led to its exploration in catalysis research, where it serves as a ligand precursor in certain transition metal-catalyzed reactions.

For researchers working with 2-(4-fluorophenyl)-2-phenylacetonitrile, proper storage recommendations include keeping the material in a cool, dry place, protected from light and moisture. While not classified as hazardous under normal handling conditions, standard laboratory safety practices should be followed when working with this chemical. The compound's stability and relatively low reactivity make it suitable for various laboratory-scale syntheses and industrial applications.

The future outlook for CAS 719-82-4 appears promising, with ongoing research exploring its potential in emerging fields such as bioorthogonal chemistry and click chemistry applications. As the pharmaceutical industry continues to prioritize the development of fluorinated compounds, intermediates like 2-(4-fluorophenyl)-2-phenylacetonitrile will likely play an increasingly important role in drug discovery pipelines and specialty chemical manufacturing.

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